
6-bromo-2-ethyl-2,3-dihydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-ethyl-2,3-dihydrochromen-4-one is an organic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one typically involves the bromination of 2-ethyl-2,3-dihydro-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-ethyl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted chromenone derivatives.
Oxidation: Formation of 6-bromo-2-ethylchromen-4-one.
Reduction: Formation of 6-bromo-2-ethyl-2,3-dihydro-4H-chromen-4-ol.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-ethyl-2,3-dihydrochromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of dyes and light-sensitive materials.
Wirkmechanismus
The mechanism of action of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The bromine atom and the chromenone core play crucial roles in its biological activity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-bromo-2,3-dihydro-4H-chromen-4-one
- 6-chloro-2-ethyl-2,3-dihydro-4H-chromen-4-one
- 6-fluoro-2-ethyl-2,3-dihydro-4H-chromen-4-one
Uniqueness
6-bromo-2-ethyl-2,3-dihydrochromen-4-one is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and biological activity .
Eigenschaften
Molekularformel |
C11H11BrO2 |
---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
6-bromo-2-ethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-5,8H,2,6H2,1H3 |
InChI-Schlüssel |
HQKMRVBVVKGQEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.